molecular formula C6H6O3 B156158 5-Methylfuran-2-carboxylic acid CAS No. 1917-15-3

5-Methylfuran-2-carboxylic acid

Cat. No.: B156158
CAS No.: 1917-15-3
M. Wt: 126.11 g/mol
InChI Key: OVOCLWJUABOAPL-UHFFFAOYSA-N
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Description

5-Methylfuran-2-carboxylic acid is a member of the class of furoic acids, characterized by a furan ring substituted at position 5 by a methyl group. It is a versatile compound with applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 5-Methylfuran-2-carboxylic acid involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid using palladium on carbon (Pd/C) catalysts at ambient temperature. This method provides a high yield of 94.5% at 30°C and 3.0 MPa hydrogen pressure in tetrahydrofuran . Another approach involves the copper-catalyzed reactions of furan, furfural, and 2-acetylfuran .

Industrial Production Methods

Industrial production methods for this compound often involve the use of bio-renewable feedstocks and catalytic processes to ensure high efficiency and sustainability. The use of Pd/C catalysts and selective hydrogenolysis techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (for hydrogenolysis), oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

Major products formed from these reactions include various derivatives of this compound, such as methyl esters, alcohols, and other substituted furan compounds .

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: Similar in structure but lacks the methyl group at position 5.

    5-Hydroxymethyl-2-furancarboxylic acid: Contains a hydroxymethyl group instead of a methyl group.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups at positions 2 and 5.

Uniqueness

5-Methylfuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group at position 5 enhances its stability and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

5-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOCLWJUABOAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021627
Record name 5-Methyl-2-furancarboxylic acid
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1917-15-3
Record name 2-Furancarboxylic acid, 5-methyl-
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Record name 1917-15-3
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Record name 5-Methyl-2-furancarboxylic acid
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Record name 5-methylfuran-2-carboxylic acid
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Record name 2-FURANCARBOXYLIC ACID, 5-METHYL-
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Synthesis routes and methods I

Procedure details

5-Methylfuran-2-carbaldehyde (2.20 g, 20.0 mmol) obtained in Step 1 was dissolved in a mixed solvent of 2-methyl-2-propanol (150 mL) and water (40 mL), and 2-methyl-2-butene (10.6 mL, 100 mmol) and sodium dihydrogenphosphate (2.40 g, 20.0 mmol) were added thereto, followed by stirring at room temperature for 15 minutes. 79% sodium chlorite (8.01 g, 70.0 mmol) was added to the reaction mixture little by little, followed by stirring at room temperature for 1 hour. 4 mol/L hydrochloric acid was added to the reaction mixture to adjust the pH to 3, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (chloroform:methanol=17:3) to afford 5-methylfuran-2-carboxylic acid (606 mg, 24%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 5-methyl-2-furoate (3.68g, 26.29mmol) in methanol (30ml) was treated with a solution of potassium hydroxide (2.80g, 50.0mmol) in water (15ml) and the mixture stirred for 2h at room temperature. The methanol was evaporated in vacuo, the residue dissolved in water and washed with ethyl acetate. The aqueous phase was acidified with 5N hydrochloric acid, and the product extracted with ethyl acetate (x3). The combined organic solutions were dried and concentrated to yield the title compound as a yellow solid (3.12g, 94%); m.p. 110-112° C.; (Found: M+, 126.0312. C6H6O3 requires M+ 126.0317); vmax (CH2Cl2) 3300-2700, 1688, 1524, 1424, 1305, 1210 and 1167cm-1 ; δH (CDCl3 , 90MHz) 2.40 (3H, s), 6.15 (1H, d, J 4Hz) and 7.22 (1H, d, J 4Hz).
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods III

Procedure details

Methyl 5-methyl-2-furoate (3.68 g, 26.29 mmol) in methanol (30 ml) was treated with a solution of potassium hydroxide (2.80 g, 50.0 mmol) in water (15 ml) and the mixture stirred for 2 h at room temperature. The methanol was evaporated in vacuo, the residue dissolved in water and washed with ethyl acetate. The aqueous phase was acidified with SN hydrochloric acid, and the product extracted with ethyl acetate (x3). The combined organic solutions were dried and concentrated to yield the title compound as a yellow solid (3.12 g, 94%); m.p. 110-112° C.; (Found: M+, 126.0312. C6H6O3 requires M+ 126.0317); νmax (CH2C12) 3300-2700, 1688, 1524, 1424, 1305, 1210 and 1167 cm-1 ; δH (CDCl3, 90 MHz) 2.40 (3 H, s), 6.15 (1 H, d, J 4 Hz) and 7.22 (1 H, d, J 4 Hz).
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods IV

Procedure details

Following the method of Shapiro et al. (Khim. Geterotsikl. Soedin. 1982, 11, 1463), to a stirred solution of 80.3 g (2.00 mol) sodium hydroxide in 330 ml water at 0-5° C. was added dropwise 18 ml (0.35 mol) bromine. 25 ml (0.25 mol) 5-methyl-2-furfural was then added dropwise over 90 minutes and stirring continued for a further 45 minutes at 0-5° C. The reaction mixture was then extracted with ether and the phases separated. The aqueous phase was acidified to pH 1 with concentrated hydrochloric acid and the resulting precipitate collected by filtration and dried in vacuo to afford 19.1 g (60%) 5-methyl-2-furoic acid as a beige crystalline solid. 1H NMR δ (CDCl3, 250 MHz): 8.00-6.60 (1H, v. br. s), 7.24 (1H, d, J=3.4 Hz), 6.17 (1H, d, J=3.4 Hz), 2,42 (3H, s).
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methylfuran-2-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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